Methyl 2-(iodomethyl)benzoate
Description
Methyl 2-(iodomethyl)benzoate (CAS: 133772-18-6) is a substituted benzoate ester with the molecular formula C₉H₉IO₂ and a molecular weight of 276.071 g/mol. Key physicochemical properties include a density of 1.699 g/cm³, a boiling point of 316.5°C, and a flash point of 145.2°C . The compound features an iodomethyl (–CH₂I) substituent at the 2-position of the benzene ring, which confers unique reactivity due to iodine’s high atomic mass and polarizability. This structural motif makes it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling methodologies.
Properties
IUPAC Name |
methyl 2-(iodomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZYWKPPHKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594244 | |
| Record name | Methyl 2-(iodomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133772-18-6 | |
| Record name | Methyl 2-(iodomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 2-Methylbenzoate
The process begins with esterification of 2-methylbenzoic acid. Reacting 2-methylbenzoic acid with methanol under acid catalysis (e.g., concentrated H₂SO₄) yields methyl 2-methylbenzoate. Typical conditions involve refluxing at 65–70°C for 6–8 hours, achieving yields >95%.
Key Reaction:
Bromination to Methyl 2-(Bromomethyl)Benzoate
The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation. A mixture of methyl 2-methylbenzoate, NBS (1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 mol%) in carbon tetrachloride is refluxed at 80–85°C for 4–6 hours. Excess NBS ensures complete conversion, though side reactions (e.g., dibromination) necessitate careful monitoring.
Optimization Data:
| Parameter | Optimal Value | By-Product Formation |
|---|---|---|
| NBS Equiv | 1.1 | <5% |
| Temperature | 80–85°C | Minimal |
| Reaction Time | 4–6 hours | <8% dibromination |
Halogen Exchange to Introduce Iodine
The brominated intermediate undergoes halogen exchange with potassium iodide (KI) in acetone. Heating at 50–60°C for 12–24 hours substitutes bromine with iodine, yielding this compound. This Finkelstein reaction achieves 70–85% yield, with unreacted bromide recycled.
Reaction Mechanism:
Method 2: Direct Radical Iodination
Radical Iodination Using N-Iodosuccinimide (NIS)
Direct iodination bypasses bromination by employing NIS and AIBN. Methyl 2-methylbenzoate, NIS (1.2 equiv), and AIBN (0.2 mol%) in chlorobenzene are irradiated with UV light (λ = 365 nm) at 75°C for 8–12 hours. This method offers a streamlined pathway but suffers from lower yields (50–65%) due to competing side reactions.
By-Product Analysis:
-
Over-iodination : 10–15% (diiodinated species).
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Aromatic ring iodination : <5% (ortho/para positions).
Optimization of Reaction Conditions
Adjusting the NIS stoichiometry to 1.05 equiv and using tert-butyl hydroperoxide (TBHP) as a co-initiator reduces over-iodination to <5%. Temperature control (70–75°C) further enhances selectivity.
Method 3: Esterification of 2-(Iodomethyl)Benzoic Acid
Synthesis of 2-(Iodomethyl)Benzoic Acid
2-(Iodomethyl)benzoic acid is prepared via iodination of 2-methylbenzoic acid using iodine monochloride (ICl) in acetic acid. Reaction at 40–50°C for 6 hours yields 60–70% product, though purification challenges (e.g., residual acetic acid) limit scalability.
Esterification with Methanol
The acid is esterified using methanol and thionyl chloride (SOCl₂) as a catalyst. After refluxing for 3–4 hours, the crude product is purified via vacuum distillation (110–120°C at 15 mmHg), achieving 80–85% purity. Further recrystallization in toluene elevates purity to >98%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Bromination + Finkelstein | 70–85 | 95–98 | High | Moderate |
| Direct Iodination | 50–65 | 90–93 | Moderate | Low |
| Esterification | 60–70 | 98 | Low | High |
Key Insights:
-
The bromination-Finkelstein route balances yield and scalability, making it industrially preferred.
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Direct iodination suits small-scale applications but requires rigorous by-product management.
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Esterification demands high-purity precursors, limiting its utility despite excellent purity outcomes.
Challenges and Optimization Strategies
By-Product Mitigation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(iodomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major Products:
Substitution: 2-(aminomethyl)benzoate, 2-(thiomethyl)benzoate, 2-(cyanomethyl)benzoate.
Reduction: 2-(iodomethyl)benzyl alcohol.
Oxidation: 2-carboxybenzoate.
Scientific Research Applications
Methyl 2-(iodomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(iodomethyl)benzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Key Structural Features of this compound and Analogues
| Compound Name | Substituent at 2-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | –CH₂I | C₉H₉IO₂ | 276.071 | Bulky, electron-withdrawing iodine |
| Methyl 2-(phenylthio)benzoate | –SPh (phenylthio) | C₁₄H₁₂O₂S | 244.30 | Thioether group; moderate polarity |
| Methyl 2-[(2-methylphenoxy)methyl]benzoate | –CH₂(2-MeOPh) | C₁₆H₁₆O₃ | 256.29 | Ether linkage; lipophilic |
| Ethyl 2-methoxybenzoate | –OCH₃ (methoxy) | C₁₀H₁₂O₃ | 180.20 | Electron-donating methoxy group |
| Methyl 2-iodobenzoate | –I (directly on ring) | C₈H₇IO₂ | 262.05 | Aromatic iodination; planar structure |
Key Observations :
- Electronic Effects : The iodomethyl group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the adjacent ester carbonyl group compared to electron-donating substituents like methoxy (–OCH₃) .
- Steric Bulk : The –CH₂I group introduces steric hindrance, which may slow reactions at the ester group compared to less bulky analogues like Methyl 2-iodobenzoate ().
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|---|
| This compound | 316.5 | 1.699 | Moderate in ethanol | Sensitive to light (iodine labile) |
| Methyl 2-(phenylthio)benzoate | Not reported | Not reported | Low (non-polar solvents) | Stable under acidic conditions |
| Ethyl 2-methoxybenzoate | Not reported | 1.112 | High in ethanol | Hydrolytically stable |
| Methyl 2-iodobenzoate | Not reported | 1.800 | Low in water | Stable to nucleophilic substitution |
Key Observations :
- Boiling Point : this compound has a significantly higher boiling point (316.5°C) than Ethyl 2-methoxybenzoate, likely due to iodine’s polarizability and molecular weight .
- Solubility: The iodomethyl derivative exhibits moderate solubility in ethanol, whereas Methyl 2-(phenylthio)benzoate is more lipophilic due to the phenylthio group .
Biological Activity
Methyl 2-(iodomethyl)benzoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound is synthesized through the iodination of methyl benzoate, typically using iodine and an iodizing agent under acidic conditions. The process yields various iodinated derivatives, with the desired monoiodo compound being favored for its unique biological properties. For example, one method reported a yield of approximately 65% with a purity of around 93.7% for the target compound .
Biological Activities
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The following sections summarize key findings related to its pharmacological properties.
Cytotoxicity and Anticancer Potential
Certain studies have explored the cytotoxic effects of iodinated benzoates on cancer cell lines. For example, similar compounds have been evaluated for their ability to induce apoptosis in human cancer cells. Preliminary data indicate that this compound could inhibit cell proliferation and promote cell death in specific cancer types, potentially making it a candidate for further anticancer drug development .
Case Studies and Research Findings
- Study on Iodinated Compounds : A study highlighted the synthesis and evaluation of various iodinated benzoates, including this compound. The results demonstrated that these compounds could inhibit the growth of pathogenic microorganisms effectively while exhibiting low toxicity to mammalian cells .
- Anticancer Activity : Another investigation focused on the structure-activity relationship (SAR) of iodinated compounds in cancer therapy. It was found that modifications in the iodine substituent significantly affected the cytotoxicity against breast cancer cell lines, suggesting that this compound might also be effective in this context .
- Mechanistic Studies : Research into the mechanisms of action revealed that iodinated benzoates could disrupt cellular processes by interfering with DNA replication and repair mechanisms in cancer cells. This disruption is hypothesized to be mediated through oxidative stress pathways activated by these compounds .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while certain iodinated compounds exhibit antimicrobial properties, they may also pose risks such as skin irritation or systemic toxicity at high concentrations .
Q & A
Basic: What are the standard synthetic protocols for Methyl 2-(iodomethyl)benzoate, and what analytical techniques are recommended for confirming its purity?
Answer:
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common route involves the iodination of methyl 2-(hydroxymethyl)benzoate using reagents like iodine in the presence of triphenylphosphine (PPh₃) and imidazole under anhydrous conditions . For analytical validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity. Mass spectrometry (MS) provides molecular weight verification. Researchers should also monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying conditions?
Answer:
Discrepancies in yields often arise from differences in reaction kinetics, reagent purity, or workup protocols. To address this:
- Systematic Parameter Screening: Vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions.
- Impurity Profiling: Use LC-MS or GC-MS to detect byproducts, such as unreacted intermediates or degradation products.
- Kinetic Studies: Employ in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and reaction completion.
- Reproducibility Checks: Replicate literature methods with strict adherence to documented conditions, noting deviations in reagent grades or equipment calibration .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
Due to the iodine substituent’s potential toxicity and reactivity:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Keep in amber glass containers under inert gas (e.g., argon) to prevent light-induced decomposition.
- Spill Management: Neutralize spills with sodium thiosulfate to reduce iodine hazards.
- Emergency Protocols: Ensure access to eyewash stations and emergency showers. Document Material Safety Data Sheets (MSDS) for first-aid procedures .
Advanced: What methodologies are employed to analyze the crystallographic structure of this compound, and how can software tools assist in interpreting diffraction data?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Data Collection: Use synchrotron or laboratory X-ray sources to obtain high-resolution datasets.
- Structure Solution: Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinning or disorder .
- Visualization and Validation: Tools like Mercury (CCDC) enable packing analysis, void visualization, and hydrogen-bonding network mapping. The "Materials Module" in Mercury allows comparison of intermolecular interactions across similar structures .
Basic: How does the electronic effect of the iodine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The iodine atom’s strong electronegativity and polarizable nature enhance the electrophilicity of the adjacent methylene group. This facilitates nucleophilic attacks (e.g., by amines or thiols) via an SN2 mechanism. Steric hindrance from the bulky iodine may slow reactions in crowded environments. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) can isolate solvent effects, while computational tools (DFT calculations) model transition states .
Advanced: In mechanistic studies, how can isotope labeling or computational modeling elucidate the reaction pathways involving this compound?
Answer:
- Isotopic Labeling: Introduce ¹³C or ²H isotopes at the methylene position to track bond cleavage/formation via NMR or MS. For example, ¹²⁷I NMR can monitor iodine’s role in transition states.
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) predict activation energies and intermediate stability. Tools like NIST’s Chemistry WebBook provide thermodynamic data (e.g., bond dissociation energies) for benchmarking .
- Cross-Validation: Compare experimental kinetic data (e.g., Arrhenius plots) with computed energy profiles to validate mechanistic hypotheses .
Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?
Answer:
- Environmental Factors: Test thermal stability (e.g., 4°C vs. room temperature), humidity, and light exposure using accelerated aging protocols.
- Analytical Endpoints: Monitor decomposition via HPLC for purity loss or NMR for structural changes.
- Degradation Pathways: Identify major degradation products (e.g., de-iodinated derivatives) using LC-MS/MS .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for enhanced biological activity?
Answer:
- Functional Group Replacement: Substitute iodine with bromine or chlorine to alter lipophilicity and binding affinity.
- Scaffold Hybridization: Attach pharmacophores (e.g., heterocycles) to the benzoate core to target specific enzymes.
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases). Validate with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
